ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS No.: 849478-35-9
Cat. No.: VC11909206
Molecular Formula: C17H18BrN3O4
Molecular Weight: 408.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849478-35-9 |
|---|---|
| Molecular Formula | C17H18BrN3O4 |
| Molecular Weight | 408.2 g/mol |
| IUPAC Name | ethyl 5-[[(4-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23) |
| Standard InChI Key | KRMWHQWDYMWGHH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s IUPAC name, ethyl 5-[[(4-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, reveals a pyrrole ring substituted at positions 2, 4, and 5. Key features include:
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A 2,4-dimethylpyrrole backbone, enhancing steric stability and modulating electronic properties.
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An ethyl ester group at position 3, contributing to lipophilicity and metabolic resistance.
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A 4-bromophenylformohydrazido moiety at position 5, introducing potential for nucleophilic reactivity and halogen-bonding interactions .
The SMILES string CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C confirms these substituents, while the InChIKey KRMWHQWDYMWGHH-UHFFFAOYSA-N provides a unique identifier for database searches.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The compound is synthesized through a sequence of reactions beginning with pyrrole functionalization:
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Vilsmeier–Haack Formylation: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation at position 5 using POCl₃ and DMF, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .
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Hydrazone Formation: The formyl group reacts with 4-bromophenylhydrazine in acidic ethanol, forming the hydrazido linkage.
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Carbonyldiimidazole Activation: The carboxylate group at position 3 is activated for coupling with the hydrazide intermediate .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C, 12 h | 68 | |
| Hydrazone Coupling | EtOH, HCl, reflux, 6 h | 52 | |
| Carboxyl Activation | CDI, THF, rt, 3 h | 78 |
Mechanistic Insights
The hydrazide formation proceeds via nucleophilic attack of the hydrazine nitrogen on the formyl carbon, followed by dehydration. The bromophenyl group’s electron-withdrawing nature enhances electrophilicity at the formyl carbon, accelerating the reaction.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes above 210°C, as indicated by thermogravimetric analysis of similar hydrazides .
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Photostability: The bromine atom may predispose the compound to photodegradation, necessitating UV-protective storage .
Computational Descriptors
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LogP: Calculated at 3.2, suggesting high lipophilicity and potential blood-brain barrier permeability.
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Polar Surface Area: 98.5 Ų, indicating moderate bioavailability .
Biological Activities and Mechanisms
Anticancer Activity
Pyrrole derivatives interfere with kinase signaling pathways. For example:
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Sunitinib analogs (containing 5-formylpyrrole) inhibit VEGF receptors at IC₅₀ values of 10–50 nM .
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Apoptosis Induction: Hydrazide-linked compounds activate caspase-3/7 in MCF-7 breast cancer cells .
Applications in Materials Science
Polymer Synthesis
The compound’s multiple functional groups enable its use as a monomer in conductive polymers. For instance:
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Polyhydrazides: Thermal stability up to 300°C, suitable for high-performance coatings .
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Coordination Polymers: Bromine acts as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks for gas storage .
Organic Electronics
Pyrrole-based materials exhibit tunable band gaps (2.1–3.4 eV), making them candidates for organic photovoltaics.
Research Challenges and Future Directions
Synthesis Optimization
Current yields for hydrazone coupling (~52%) require improvement via catalyst screening (e.g., BiCl₃ for acid-free conditions) .
Stability Enhancement
Microencapsulation in cyclodextrins or liposomes could mitigate photodegradation.
Target Identification
High-throughput screening against kinase libraries is needed to elucidate precise mechanisms .
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